molecular formula C10H5FN4 B8587888 3-Fluoro-4-(pyrimidin-5-yl)picolinonitrile

3-Fluoro-4-(pyrimidin-5-yl)picolinonitrile

Cat. No. B8587888
M. Wt: 200.17 g/mol
InChI Key: KKMSPFHNUMBPHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(pyrimidin-5-yl)picolinonitrile is a useful research compound. Its molecular formula is C10H5FN4 and its molecular weight is 200.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-4-(pyrimidin-5-yl)picolinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-(pyrimidin-5-yl)picolinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Fluoro-4-(pyrimidin-5-yl)picolinonitrile

Molecular Formula

C10H5FN4

Molecular Weight

200.17 g/mol

IUPAC Name

3-fluoro-4-pyrimidin-5-ylpyridine-2-carbonitrile

InChI

InChI=1S/C10H5FN4/c11-10-8(1-2-15-9(10)3-12)7-4-13-6-14-5-7/h1-2,4-6H

InChI Key

KKMSPFHNUMBPHT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C2=CN=CN=C2)F)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A vial containing a mixture of 3-fluoro-4-iodopicolinonitrile (1.25 g, 5.04 mmol), pyrimidin-5-ylboronic acid (1.249 g, 10.08 mmol), and cesium carbonate (3.45 g, 10.58 mmol) in dioxane (Ratio: 2.0, Volume: 10.18 ml) and water (Ratio: 1.000, Volume: 5.09 ml) was degassed with N2 for 5 min, then PdCl2(dppf)-CH2Cl2Adduct (0.218 g, 0.267 mmol) was added. The solution was heated at 85° C. for 17 hr, and then allowed to cool to room temperature. The reaction was quenched with water. The reaction mixture was diluted with EtOAc. The layers were separated and the aqueous phase was extracted with EtOAc (3×). The organic phases were combined, dried over Na2SO4, filtered, and concentrated to afford a brown residue. The crude material was purified by MPLC (80 g column, 60 mL/min, 30-100% EtOAc in hexanes) to give the title compound (695 mg, 3.44 mmol, 68.2% yield) as a pink solid. ESI MS (M+H)+=201.1.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
1.249 g
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
10.18 mL
Type
solvent
Reaction Step One
Name
Quantity
5.09 mL
Type
solvent
Reaction Step One
[Compound]
Name
PdCl2(dppf)-CH2Cl2Adduct
Quantity
0.218 g
Type
reactant
Reaction Step Two
Yield
68.2%

Synthesis routes and methods II

Procedure details

A vial containing a mixture of 3-fluoro-4-iodopicolinonitrile (3.0 g, 12.10 mmol), pyrimidin-5-ylboronic acid (5.23 g, 42.2 mmol), and cesium carbonate (8.28 g, 25.4 mmol) in dioxane (Ratio: 2.0, Volume: 24.44 ml) and water (Ratio: 1.000, Volume: 12.22 ml) was degassed with N2 for 5 min, then PdCl2(dppf)-CH2Cl2Adduct (0.524 g, 0.641 mmol) was added. The solution was heated at 85° C. for 21 hr, and then allowed to cool to room temperature. The reaction was quenched with water. The reaction mixture was diluted with EtOAc. The layers were separated and the aqueous phase was extracted with EtOAc (3×). The organic phases were combined, dried over Na2SO4, filtered, and concentrated to afford a brown residue. The crude material was dissolved in a minimal amount of CH2Cl2 to be chromatographed. Purification of the crude material by silica gel chromatography using an ISCO machine (120 g column, 85 mL/min, 50-90% EtOAc in hexanes over 25 min, tr=10 min) gave the title compound (1.089 g, 5.39 mmol, 44.5% yield) as an orange solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.23 g
Type
reactant
Reaction Step One
Quantity
8.28 g
Type
reactant
Reaction Step One
Quantity
24.44 mL
Type
solvent
Reaction Step One
Name
Quantity
12.22 mL
Type
solvent
Reaction Step One
[Compound]
Name
PdCl2(dppf)-CH2Cl2Adduct
Quantity
0.524 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
44.5%

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